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Compound of Interest

Compound Name: Streptozocin

Cat. No.: B7790348 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-

producing beta cells of the pancreas.[1] This property makes it a widely used agent in medical

research to induce a state of hyperglycemia in animal models, mimicking type 1 diabetes.[1][2]

The resulting diabetic condition often leads to complications such as diabetic neuropathy, a

type of nerve damage that can cause pain and numbness. The STZ-induced diabetic

neuropathy model in rodents is a crucial tool for studying the pathogenesis of this complication

and for the preclinical evaluation of potential therapeutic agents.[3][4]

These application notes provide a detailed guide to inducing diabetic neuropathy in rodents

using STZ, including protocols for STZ administration, confirmation of diabetes, and

assessment of neuropathy.

Mechanism of Action
STZ is a glucosamine-nitrosourea compound. Its structural similarity to glucose allows it to be

transported into pancreatic β-cells via the GLUT2 glucose transporter, which is highly

expressed on these cells. Once inside the cell, STZ's nitrosourea moiety acts as an alkylating

agent, causing damage to the DNA. This DNA damage activates the enzyme poly (ADP-ribose)

polymerase (PARP), leading to a depletion of cellular NAD+ and ATP, which ultimately results in

β-cell necrosis and apoptosis. The destruction of β-cells leads to a deficiency in insulin
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production and subsequent hyperglycemia. Another proposed mechanism involves STZ acting

as a nitric oxide donor, which can also contribute to β-cell death.
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Figure 1: Simplified signaling pathway of STZ-induced β-cell death.

Experimental Protocols
Animal Models and Housing
Commonly used rodent models include Sprague-Dawley and Wistar rats, and C57BL/6 mice.

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad

libitum access to standard chow and water, unless otherwise specified by the protocol. All

animal procedures must be approved by an Institutional Animal Care and Use Committee

(IACUC).

Preparation of STZ Solution
STZ is light-sensitive and unstable in solution. Therefore, the solution should be prepared

immediately before injection.

Buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5. The cold buffer helps to

maintain STZ stability.

STZ Dissolution: Dissolve STZ powder in the cold citrate buffer to the desired final

concentration. The solution should be protected from light and used within 5-15 minutes of

preparation.
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Induction of Diabetes
There are two primary protocols for inducing diabetes with STZ: a single high-dose protocol

and a multiple low-dose protocol. The choice of protocol depends on the research goals.

Single High-Dose Protocol: This method is often used to model Type 1 diabetes and results

in rapid and severe hyperglycemia.

Multiple Low-Dose Protocol: This protocol induces a more gradual onset of diabetes, which

may better mimic the progressive nature of autoimmune-mediated β-cell destruction in

human Type 1 diabetes.

Pre-injection Preparation: Fasting animals for 4-18 hours prior to STZ injection can enhance its

diabetogenic effect. However, some studies suggest that fasting is not necessary.

Injection: Administer the freshly prepared STZ solution via intraperitoneal (IP) or intravenous

(IV) injection. IV injection may produce more stable hyperglycemia.

Post-injection Care: A transient hypoglycemic phase can occur within the first 24-48 hours after

STZ injection due to the massive release of insulin from dying β-cells. To prevent mortality,

provide animals with a 10% sucrose solution in their drinking water for the first 48 hours post-

injection.

Table 1: STZ Dosing Regimens for Inducing Diabetes
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Animal Model Protocol
STZ Dose
(mg/kg)

Route of
Administration

Expected
Outcome

Rat
Single High-

Dose
40-75 IP or IV

Rapid onset of

severe

hyperglycemia.

Rat
Multiple Low-

Dose

15-20 (for 5

days)
IP or IV

Gradual onset of

diabetes.

Mouse
Single High-

Dose
100-200 IP or IV

Rapid onset of

severe

hyperglycemia.

Mouse
Multiple Low-

Dose
40 (for 5 days) IP

Gradual

development of

diabetes.

Confirmation of Diabetes
Diabetes is confirmed by measuring blood glucose levels.

Timeline: Blood glucose levels should be measured 48-72 hours after the final STZ injection

and then monitored regularly.

Method: Blood samples can be collected from the tail vein. A handheld glucometer is

typically used for measurement.

Criteria: Animals are generally considered diabetic if their fasting or non-fasting blood

glucose levels are consistently above a certain threshold, commonly ≥15 mM (270 mg/dL) or

≥16.7 mmol/L (300 mg/dL).

Table 2: Typical Timeline and Parameters for STZ-Induced Diabetic Neuropathy Model
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Time Point Parameter to Measure
Typical Values in Diabetic
Model

Baseline (Pre-STZ) Body Weight Normal for age and strain

Blood Glucose 80-120 mg/dL

Nociceptive Threshold Normal baseline response

48-72 hours post-STZ Blood Glucose ≥ 250 mg/dL

1-2 weeks post-STZ Body Weight
Potential decrease or reduced

growth rate.

Blood Glucose Sustained hyperglycemia

3-8 weeks post-STZ Nociceptive Threshold

Development of mechanical

allodynia and/or thermal

hyperalgesia/hypoalgesia.

Nerve Conduction Velocity Significant decrease.

Assessment of Diabetic Neuropathy
The development of diabetic neuropathy typically occurs over several weeks following the

induction of diabetes. Assessment involves a combination of behavioral tests, and physiological

and histological analyses.

Behavioral Tests for Nociception:

Mechanical Allodynia: This is a pain response to a normally non-painful stimulus. It is

commonly assessed using von Frey filaments. A decrease in the paw withdrawal threshold

indicates mechanical allodynia.

Thermal Hyperalgesia/Hypoalgesia: This is an increased or decreased sensitivity to a

thermal stimulus. The Hargreaves test (radiant heat) or a hot/cold plate test can be used to

measure the latency of paw withdrawal.

Physiological and Histological Assessments:
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Nerve Conduction Velocity (NCV): Measurement of NCV, typically in the sciatic or tail nerve,

is a direct assessment of nerve function. A significant reduction in NCV is indicative of

neuropathy.

Intra-epidermal Nerve Fiber Density (IENFD): A skin biopsy from the hind paw can be

immunostained for nerve fibers (e.g., with PGP9.5). A reduction in IENFD is a hallmark of

small fiber neuropathy.

Experimental Workflow Visualization
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Figure 2: Experimental workflow for STZ-induced diabetic neuropathy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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